(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone
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Overview
Description
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is a complex organic compound that features a thiazepane ring, a thiophene ring, and a chlorophenyl group
Scientific Research Applications
Chemistry
In chemistry, (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins or nucleic acids.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly if it exhibits bioactivity in preliminary screenings.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many drugs work by binding to specific proteins or other molecules in the body, and the exact mechanism of action would depend on the structure of this compound and the target molecule .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the chlorophenyl and thiophene groups via substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as chromatography, may also be employed.
Chemical Reactions Analysis
Types of Reactions
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone include other thiazepane derivatives and thiophene-containing compounds. Examples include:
- (7-(2-Bromophenyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone
- (7-(2-Methylphenyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring structures. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS2/c17-14-4-2-1-3-13(14)15-5-7-18(8-10-21-15)16(19)12-6-9-20-11-12/h1-4,6,9,11,15H,5,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYCIVWGAPAJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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